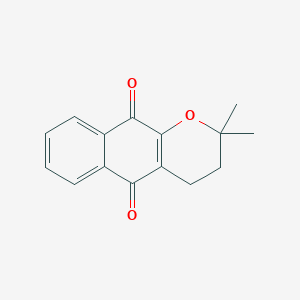

alpha-Lapachone

Descripción

Propiedades

IUPAC Name |

2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWHOPKRRBUSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197020 | |

| Record name | alpha-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-33-9 | |

| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Lapachone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Lapachone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-LAPACHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Plant Material Preparation

Fresh or dried plant material is ground into a coarse powder to increase surface area for solvent penetration. For Tabebuia species, the inner bark is preferentially selected due to its higher quinone content.

Solvent Extraction

Polar and non-polar solvents are employed in sequential extraction:

-

Defatting : Hexane or petroleum ether removes lipids and pigments.

-

Primary Extraction : Chloroform, dichloromethane (DCM), or ethyl acetate solubilizes naphthoquinones.

-

Fractionation : Ethanol or methanol extracts residual polar compounds.

A representative protocol involves soaking 1 kg of Catalpa ovata bark in 5 L of DCM for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The crude extract is then subjected to chromatographic purification.

Yield Optimization

Extraction efficiency depends on:

-

Solvent polarity : Chloroform (log P = 2.0) outperforms ethanol in isolating non-polar quinones.

-

Temperature : Soxhlet extraction at 60°C enhances dissolution kinetics.

-

pH adjustment : Acidic conditions (pH 3–4) stabilize this compound during aqueous washes.

Chemical Synthesis Routes

While natural extraction remains prevalent, chemical synthesis offers scalability and purity control. This compound’s synthesis often parallels beta-lapachone pathways but diverges in cyclization steps.

Starting Materials

Cyclization to this compound

This compound forms via acid-catalyzed cyclization of lapachol, contrasting with beta-lapachone’s sulfuric acid-mediated process. Key steps include:

-

Reaction Setup :

-

Cyclization :

-

Quenching :

Purification

Table 1: Synthetic Parameters for this compound

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization Temperature | 50°C | 62 | 95 |

| Acid Catalyst | HCl (conc.) | 58 | 93 |

| Recrystallization Solvent | Ethanol (75%) | 65 | 98 |

Analytical Characterization

This compound’s identity and purity are confirmed through spectroscopic and chromatographic methods.

Spectroscopic Analysis

Chromatographic Methods

Table 2: Analytical Data for this compound

| Method | Condition/Peak | Result |

|---|---|---|

| Melting Point | — | 153–154°C |

| HPLC Purity | 258 nm detection | 99.36% |

| Residual Solvents (GC) | Ethanol | <0.1% |

Challenges and Innovations

Byproduct Formation

Análisis De Reacciones Químicas

Tipos de reacciones: : La alfa-lapachona se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La alfa-lapachona se puede oxidar para formar varios derivados de quinona.

Reducción: La reducción de la alfa-lapachona puede producir derivados de hidroquinona.

Sustitución: La alfa-lapachona puede sufrir reacciones de sustitución nucleófila, particularmente en la porción de quinona.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con la alfa-lapachona en condiciones suaves.

Principales productos formados

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinona.

Sustitución: Varias naftoquinonas sustituidas.

Aplicaciones Científicas De Investigación

La alfa-lapachona tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizada como precursor para la síntesis de otros derivados de naftoquinona.

Biología: Estudiada por su papel en la modulación de los estados redox celulares y la inducción de la apoptosis en células cancerosas.

Medicina: Investigada por su potencial como agente anticancerígeno, particularmente en la orientación de células cancerosas con altos niveles de NAD(P)H:quinona oxidorreductasa 1 (NQO1).

Industria: Utilizada en el desarrollo de recubrimientos antimicrobianos y como colorante natural.

Mecanismo De Acción

La alfa-lapachona ejerce sus efectos principalmente a través de la generación de especies reactivas de oxígeno (ROS) y la inhibición de las topoisomerasas. El compuesto se somete a un ciclo redox en presencia de NAD(P)H:quinona oxidorreductasa 1 (NQO1), lo que lleva a la producción de ROS, que induce estrés oxidativo y apoptosis en las células cancerosas. Además, la alfa-lapachona puede interferir con la replicación y reparación del ADN al inhibir las enzimas topoisomerasa .

Comparación Con Compuestos Similares

Beta-Lapachone (β-Lapachone)

Structural Differences : Beta-lapachone is a positional isomer of alpha-lapachone, differing in the orientation of the pyran ring substituents . This structural variation significantly alters their biological interactions.

Key Contrast with this compound :

Dehydro-alpha-Lapachone

Structural Differences : Dehydro-alpha-lapachone (C₁₅H₁₂O₃, molecular weight 240.25) lacks two hydrogens compared to this compound, introducing a double bond .

Comparison :

Eleutherin

Structural Differences: Eleutherin is a pyranonaphthoquinone with a hydroxyl group replacing the methyl substituents in this compound .

Mechanistic and Pharmacological Differences

Topoisomerase II Inhibition

| Compound | Mechanism of Topoisomerase II Inhibition | Inhibition Type |

|---|---|---|

| This compound | Blocks enzyme-DNA binding; induces DNA religation | Irreversible |

| Beta-Lapachone | Stabilizes DNA-enzyme complexes; ROS-dependent | Irreversible |

| Eleutherin | Slows catalytic cycle | Reversible |

ROS Production and Redox Properties

- Beta-Lapachone: Generates O₂⁻ and H₂O₂ via mitochondrial/microsomal NADH/NADPH oxidation, critical for trypanocidal and anticancer effects .

- cruzi .

Solubility and Formulation Challenges

| Compound | Solubility | Formulation Strategies |

|---|---|---|

| This compound | 100 mg/mL in DMSO | DMSO stock solutions for in vitro |

| Beta-Lapachone | Poor aqueous solubility | 2-HP-β-cyclodextrin complexes |

Clinical and Preclinical Status

| Compound | Indications | Development Stage |

|---|---|---|

| This compound | Prostate cancer, AD | Preclinical (Phase 2 proposed) |

| Beta-Lapachone | Solid tumors, Chagas disease | Clinical trials (Phase I/II) |

Actividad Biológica

Alpha-lapachone is a naturally occurring naphthoquinone derived from the heartwood of plants in the Tabebuia genus, particularly Tabebuia impetiginosa. Its biological activities have garnered significant attention due to its potential therapeutic applications, including wound healing, anti-parasitic effects, and anticancer properties. This article provides a detailed overview of the biological activities of this compound, supported by case studies and research findings.

This compound exhibits a variety of biological activities through several mechanisms:

- Antiparasitic Activity : this compound has shown efficacy against protozoan parasites such as Leishmania spp. and Trypanosoma cruzi. It inhibits serine proteinase activity in these parasites, which is crucial for their survival and replication. The compound can cross the plasma membrane of macrophages and induce mitochondrial damage, leading to cell death in the parasites .

- Wound Healing : Research indicates that this compound significantly enhances wound healing processes. In a study involving mice with induced wounds, topical application of this compound resulted in increased expression of migration-related proteins (Cdc42, RhoA, α-Pak) and vascular endothelial growth factor (VEGF), promoting angiogenesis and tissue repair . The upregulation of Sirt3 was also noted, suggesting a role in cellular metabolism and longevity during the healing process .

- Anticancer Properties : this compound has demonstrated potential as an anticancer agent. It induces reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. The compound's action is mediated through the activation of NAD(P)H:quinone oxidoreductase 1 (NQO1), which facilitates the formation of ROS that damage cellular components . Additionally, it has been shown to cause cell cycle arrest in various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Wound Healing in Mice

In a controlled study, three groups of mice were treated with varying concentrations (0.05% and 0.1%) of this compound following skin wounding. The results showed:

- Increased Angiogenesis : Mice treated with 0.1% this compound exhibited significantly higher blood vessel counts compared to the vehicle group.

- Enhanced Protein Expression : There was a notable increase in migration-related proteins and VEGF expression, correlating with improved wound closure rates over a 10-day period .

Toxicity Profile

While this compound shows promising therapeutic effects, its safety profile must be considered. Studies have indicated that while it possesses cytotoxic effects against cancer cells and parasites, it also has potential toxicity that needs further investigation. The balance between efficacy and safety is crucial for its development as a therapeutic agent .

Q & A

Q. What experimental models are most appropriate for initial validation of alpha-Lapachone’s androgen receptor inhibition?

To validate computational docking results (e.g., binding affinity scores), researchers should use androgen receptor (AR) competitive binding assays such as fluorescence polarization or surface plasmon resonance (SPR). Cell-based models (e.g., AR-positive prostate cancer lines like LNCaP) can assess functional inhibition via luciferase reporter assays measuring AR transcriptional activity. In vivo xenograft models with AR-driven tumors are recommended for translational validation .

Q. What biochemical assays are recommended to assess this compound’s topoisomerase inhibition efficacy?

Use DNA relaxation assays with purified topoisomerase I/II enzymes and supercoiled plasmid DNA. Gel electrophoresis can visualize DNA topology changes. For cellular validation, employ the alkaline comet assay to detect DNA strand breaks or immunofluorescence for γ-H2AX foci, a marker of DNA damage. Compare results with beta-Lapachone to differentiate isomer-specific mechanisms .

Q. What validated cell lines are commonly used to study this compound’s antineoplastic effects?

Prostate cancer lines (e.g., DU-145, PC-3) are standard for AR-related studies, while leukemia (e.g., HL-60) and breast cancer (e.g., MCF-7) models are used for topoisomerase inhibition. Endpoints include cell viability (MTT assay) , apoptosis markers (Annexin V/PI staining) , and cell cycle arrest (flow cytometry) .

Q. How does this compound’s mechanism differ from beta-Lapachone in cancer models?

Unlike beta-Lapachone (which relies on NQO1-mediated ROS generation and PARP cleavage), this compound primarily inhibits topoisomerase II via non-covalent binding and AR antagonism without significant ROS induction. Methodologically, confirm ROS independence using antioxidants (e.g., NAC) and compare NQO1 expression levels across models .

Q. What protocols are established for isolating this compound from natural sources?

this compound is extracted from Tabebuia species bark using ethanol or methanol extraction , followed by chromatographic purification (e.g., silica gel column, HPLC). Structural confirmation requires NMR, MS, and UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational docking and in vitro binding assays for this compound?

Discrepancies may arise from solvent effects, protein conformation dynamics, or assay sensitivity. Validate docking results with isothermal titration calorimetry (ITC) to measure binding thermodynamics and X-ray crystallography for structural resolution. Use molecular dynamics simulations to account for protein flexibility .

Q. What methodological considerations are critical when investigating this compound’s photochemical properties?

Control light exposure (UV/Vis wavelength-specific irradiation) to avoid unintended photoactivation. Use laser flash photolysis to characterize triplet-state reactivity and EPR spectroscopy to detect semiquinone radicals. Solvent choice (e.g., acetonitrile vs. aqueous buffers) significantly impacts redox behavior .

Q. How does the absence of ROS induction in this compound influence comparative study design with beta-Lapachone?

Design studies to isolate ROS-independent pathways by:

Q. What strategies enhance this compound’s bioavailability in in vivo models?

Optimize formulations using nanoparticle encapsulation (e.g., liposomes) or cyclodextrin complexes to improve solubility. Pharmacokinetic studies should monitor plasma half-life via LC-MS/MS , while microdialysis can assess tumor penetration .

Q. What are the implications of this compound’s semiquinone radical formation for its stability and activity?

Semiquinone radicals (detected via transient absorption spectroscopy) may contribute to DNA damage under specific conditions (e.g., UV exposure). Evaluate stability using accelerated degradation studies (pH, temperature variations) and correlate with bioactivity loss. Use spin-trapping agents (e.g., DMPO) in cellular assays to confirm radical involvement .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., ROS involvement), systematically vary experimental conditions (light, cell type, assay type) and include beta-Lapachone as a comparator .

- Experimental Design : Follow OECD guidelines for in vitro toxicity assays and ARRIVE guidelines for in vivo studies to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.